

# 2-Naphthol-6,8-disulfonic acid chemical structure and properties

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## Compound of Interest

Compound Name: 2-Naphthol-6,8-disulfonic acid

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An In-depth Technical Guide to **2-Naphthol-6,8-disulfonic Acid** (G Acid)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Naphthol-6,8-disulfonic acid**, commonly known as G acid, is a synthetic aromatic sulfonic acid of significant importance in the chemical industry.[1][2][3] Characterized by a naphthalene core functionalized with a hydroxyl group and two sulfonic acid moieties, this compound is a versatile intermediate, primarily in the synthesis of azo dyes.[1][2][4][5] The presence of sulfonic acid groups renders the molecule highly water-soluble, a critical property for its applications in dyeing processes.[1][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications, with a focus on data relevant to research and development.

## Chemical Structure and Identification

The structure of **2-Naphthol-6,8-disulfonic acid** consists of a naphthalene ring system substituted at the 2-position with a hydroxyl (-OH) group, and at the 6- and 8-positions with sulfonic acid (-SO<sub>3</sub>H) groups.

Identifier	Value
IUPAC Name	7-hydroxynaphthalene-1,3-disulfonic acid[6]
Common Name	2-Naphthol-6,8-disulfonic acid, G Acid[6]
CAS Number	118-32-1
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>7</sub> S <sub>2</sub>
Molecular Weight	304.3 g/mol
SMILES	C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O[6]
InChI Key	DOBIZWYVJFIYOV-UHFFFAOYSA-N[1]

## Physicochemical Properties

G acid is typically a white to off-white crystalline solid.[2] Its physical and chemical properties are dominated by the presence of the acidic sulfonic acid groups and the phenolic hydroxyl group.

Property	Value	Source
Appearance	White to off-white solid	[2]
Melting Point	~220°C (decomposes)	[7]
Boiling Point	415.13°C (rough estimate)	ChemicalBook
Solubility	Freely soluble in water; Soluble in dilute alcohol. The sodium salt is described as forming platelets or prisms and is freely soluble in water.	[3]
Density	1.742 g/cm <sup>3</sup> (rough estimate)	[8]
pKa	-0.33 ± 0.40 (Predicted)	[8]

## Spectroscopic Data

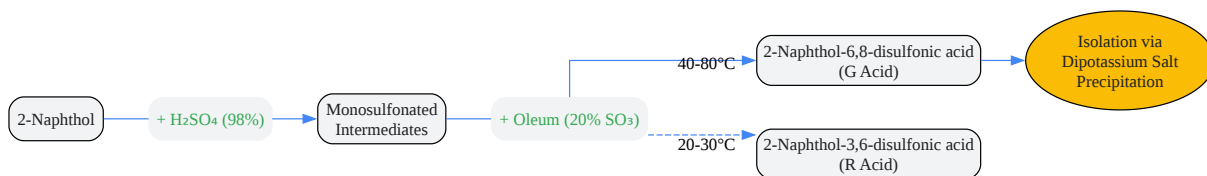
Spectroscopic analysis is crucial for the identification and characterization of **2-Naphthol-6,8-disulfonic acid**.

- **UV-Vis Spectroscopy:** In analytical applications, UV detection wavelengths for this compound are reported in the range of 220-240 nm.[7] The UV-Vis absorption spectrum is characterized by  $\pi$ - $\pi^*$  transitions within the naphthalene ring system, influenced by the hydroxyl and sulfonic acid substituents.[1]
- **Infrared (IR) Spectroscopy:** The FTIR spectrum is characterized by a broad band in the high-frequency region corresponding to the O-H stretch of the hydroxyl group. Strong, characteristic stretching vibrations for the sulfonic acid groups (S=O) are also prominent.[1] An IR spectrum for the dipotassium salt is available in the NIST Chemistry WebBook, showing key absorptions for the functional groups.[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While detailed spectral assignments for G acid are not readily available in the literature,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are standard techniques for its structural confirmation. PubChem lists the availability of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.[6]

## Synthesis and Key Reactions

### Synthesis via Sulfonation of 2-Naphthol

The primary industrial synthesis of G acid involves the sulfonation of 2-naphthol. This reaction is highly dependent on temperature to control the regioselectivity of the sulfonation. To favor the formation of G acid over its isomer, R acid (2-naphthol-3,6-disulfonic acid), a carefully controlled temperature profile is essential.[1]

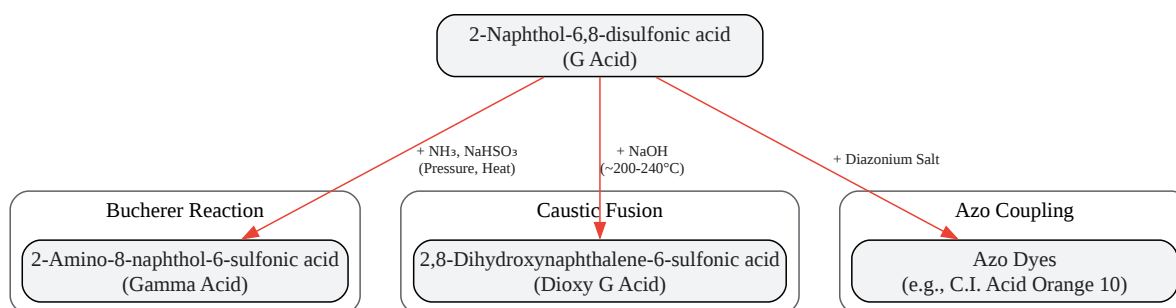


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Caption: Synthesis of G Acid via two-step sulfonation of 2-Naphthol.

## Key Chemical Transformations

G acid is a valuable intermediate because its functional groups can be readily converted to other functionalities, leading to a diverse range of chemical compounds.



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Caption: Major reaction pathways of G Acid.

One of the most significant industrial reactions of G acid is its amination via the Bucherer reaction.<sup>[10]</sup> This involves treating G acid with ammonia and a sulfite or bisulfite under pressure and at elevated temperatures to produce 2-amino-8-naphthol-6-sulfonic acid, commonly known as gamma (γ) acid, another crucial dye intermediate.<sup>[1]</sup>

Alkaline fusion of G acid with sodium hydroxide at high temperatures (ca. 200-240°C) replaces one of the sulfonic acid groups with a hydroxyl group, yielding 2,8-dihydroxynaphthalene-6-sulfonic acid (Dioxy G acid).<sup>[1][11]</sup> This product is also a precursor for the synthesis of γ-acid.<sup>[10][11]</sup>

The electron-donating hydroxyl group at the 2-position activates the naphthalene ring for electrophilic aromatic substitution. G acid readily undergoes azo coupling with diazonium salts

at the 1-position to form a wide variety of azo dyes.[8][10]

## Experimental Protocols

### Synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid)

- Principle: This protocol describes a typical industrial two-stage sulfonation process designed to maximize the yield of G acid.[1][10]
- Procedure:
  - Charge a suitable reactor with 98% sulfuric acid.
  - Slowly add 2-naphthol to the sulfuric acid while maintaining the temperature at approximately 40°C to facilitate monosulfonation.
  - Over a period of several hours (e.g., 6 hours), gradually add 20% oleum (fuming sulfuric acid) to the reaction mixture.
  - Allow the temperature to rise to 60°C and hold for an extended period (e.g., 16 hours).
  - Increase the temperature to 80°C and maintain for several more hours (e.g., 15 hours) to complete the disulfonation.[10]
  - The resulting sulfomass is then carefully poured into water.
  - To isolate the product, add potassium chloride to the hot solution to precipitate the less soluble dipotassium salt of G acid.
  - Cool the mixture slowly (e.g., to 35°C) and filter the crystalline product.
  - Wash the filter cake thoroughly to remove any residual R acid isomer. A yield of approximately 60% can be expected.[10]

### Synthesis of 2,8-Dihydroxynaphthalene-6-sulfonic acid (Caustic Fusion)

- Principle: This method uses caustic fusion to replace a sulfonate group with a hydroxyl group.[\[11\]](#)
- Procedure:
  - Heat the potassium salt of **2-naphthol-6,8-disulfonic acid** with a 70% caustic liquor (NaOH or KOH solution).
  - Maintain the temperature at 230°C for approximately 3 hours.
  - Increase the temperature to 240°C to drive the reaction to completion.[\[11\]](#)
  - After cooling, dilute the melt with water and pour it into an excess of hydrochloric acid.
  - Heat the acidic solution to expel any sulfur dioxide.
  - Add sodium chloride to salt out the product.
  - Cool the batch to precipitate the 2,8-dihydroxynaphthalene-6-sulfonic acid.
  - Filter the product and wash with brine. A yield of around 80% is reported.[\[11\]](#)

## Applications in Research and Drug Development

While the primary application of G acid is in the dye industry, its well-defined structure and reactivity make it relevant to researchers in materials science and drug development.

- Dye and Pigment Synthesis: It is a key precursor for numerous azo dyes, including C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7.[\[10\]](#)
- Chemical Intermediate: G acid is the starting material for other important intermediates like  $\gamma$ -acid and Dioxy G acid, which have their own applications in chemical synthesis.[\[10\]](#)
- Analytical Chemistry: The compound can be used as a reagent in various chemical analyses.[\[1\]](#)
- Pharmaceutical Applications:

- Reference Standard: Sulfonated naphthalenes, including G acid, serve as characterized reference standards for the analysis and quality control of active pharmaceutical ingredients (APIs).[1] Their purity is essential for validating analytical methods used in drug manufacturing.
- Building Block: While direct use in drug molecules is not widespread, the aminonaphthol sulfonic acid scaffold, derived from G acid, is of interest in medicinal chemistry. These structures can be found in compounds investigated for various biological activities. For example, derivatives of aminonaphthol sulfonic acids have been explored as potential therapeutic agents.

## Safety and Handling

**2-Naphthol-6,8-disulfonic acid** is classified as a hazardous substance and requires careful handling.

- Hazard Classification:
  - Acute Toxicity (Oral, Dermal, Inhalation), Category 4
  - Skin Corrosion/Irritation, Category 2
  - Serious Eye Damage/Eye Irritation, Category 2
  - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3
- Precautionary Measures:
  - Use only in a well-ventilated area. Avoid breathing dust.
  - Wear protective gloves, clothing, eye, and face protection.
  - Do not eat, drink, or smoke when using this product.
  - Wash hands and exposed skin thoroughly after handling.
- First Aid:

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.
- Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.
- Ingestion: If swallowed, call a poison center or doctor.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

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